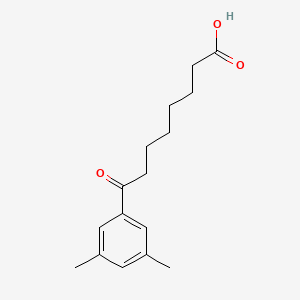
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetic acid, 3,5-dimethylphenyl ester is a related compound with a molecular weight of 240.2970 .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction used in the synthesis of biaryl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-Dimethylphenol has a molecular weight of 122.16 g/mol .
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Molecular Structure and Properties : The compound N-(2,6-Dimethylphenyl)succinamic acid, structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, has been studied for its molecular arrangement and hydrogen bonding patterns. This research provides insights into similar compounds' molecular structures and interactions (Gowda et al., 2009).
Synthetic Applications and Characterization : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, involving related molecular structures, reveal potential applications in fluorescence sensing and highlight the importance of molecular synthesis and characterization in understanding the properties of such compounds (Shi et al., 2015).
Biochemical and Pharmacological Research
Metabolic and Oxidative Stress Studies : The study on the metabolic effects of dimethylarsinic acid, a structurally related compound, in mice suggests its role in inducing oxidative damage and relevance in understanding the biochemical pathways of similar compounds (Yamanaka et al., 2001).
Polymer and Material Science Applications : Research on polyurethane copolymers grafted with dimethylphenyl groups, which bear similarity to the molecular structure of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, demonstrates the potential application of such compounds in developing materials with improved flexibility and durability, particularly at low temperatures (Chung et al., 2012).
Photoreleasable Protecting Groups for Carboxylic Acids : The use of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids, which is relevant to the study of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, showcases the compound's potential in photolabile protection strategies in synthetic chemistry (Klan et al., 2000).
Antimicrobial Activity and Synthetic Pathways : The synthesis and study of novel phthalazinone derivatives, including 4-(3,4-dimethylphenyl) analogs, provide insights into the antimicrobial properties and potential pharmaceutical applications of compounds structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid (Fatehia & Mohamed, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3,5-dimethylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXUHBSXOXXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645293 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
CAS RN |
870287-00-6 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

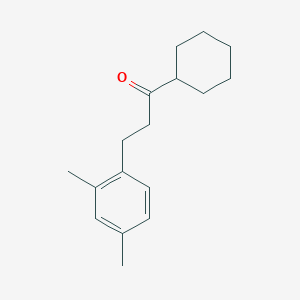

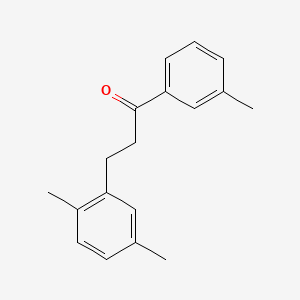
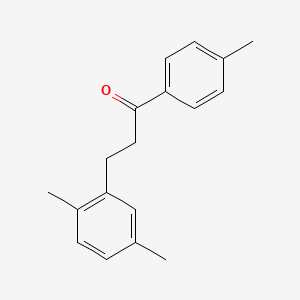
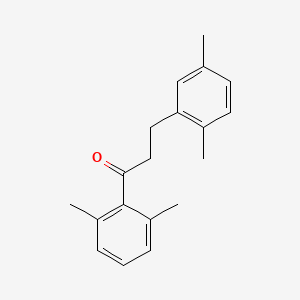
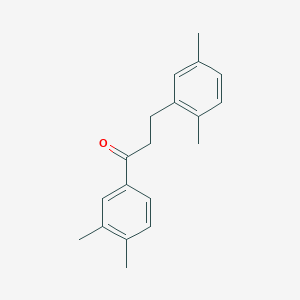
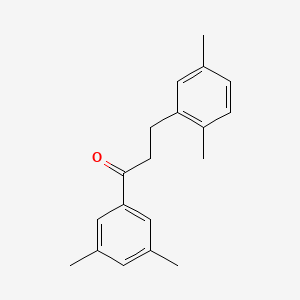

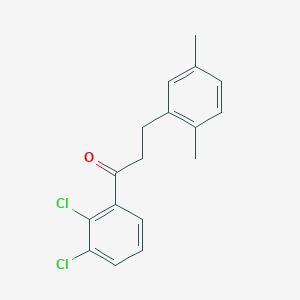
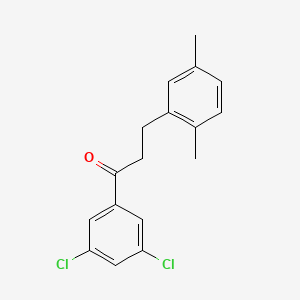
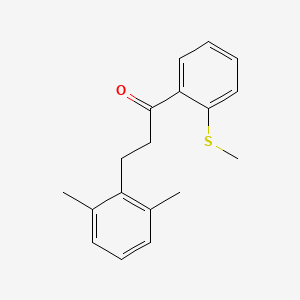
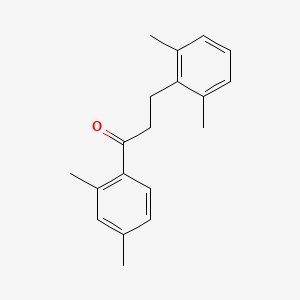
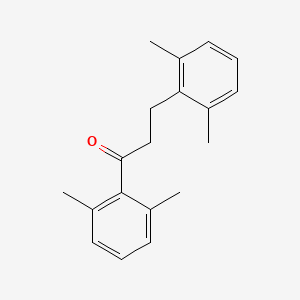
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)